(6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
Overview
Description
(6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with fluorine atoms and a piperidinyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 6-fluoroquinoline with 2-fluorobenzylamine under specific conditions to form the intermediate product. This intermediate is then reacted with piperidin-1-ylmethanone to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
(6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase enzymes, leading to the disruption of bacterial replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.
Uniqueness
(6-Fluoro-4-((2-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both fluorine atoms and the piperidinyl group enhances its stability and bioavailability compared to other quinoline derivatives.
Properties
IUPAC Name |
[6-fluoro-4-[(2-fluorophenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c23-16-8-9-20-17(12-16)21(26-13-15-6-2-3-7-19(15)24)18(14-25-20)22(28)27-10-4-1-5-11-27/h2-3,6-9,12,14H,1,4-5,10-11,13H2,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAYYEIXDWVAOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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